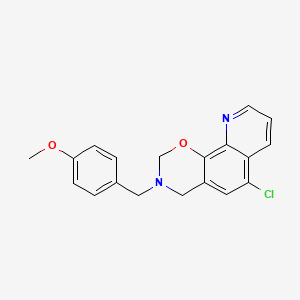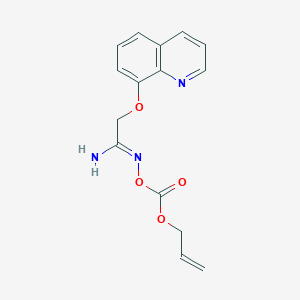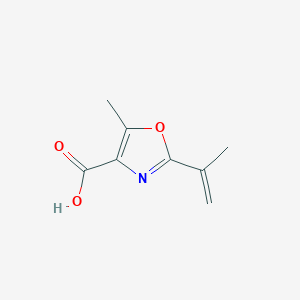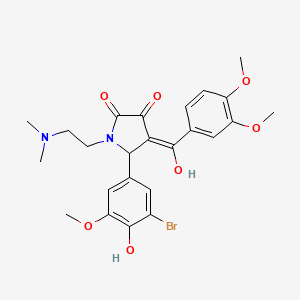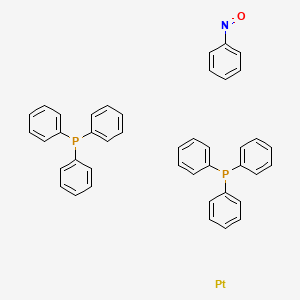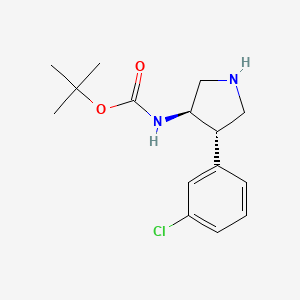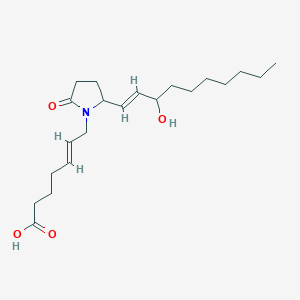
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxydecenyl group, and a heptenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxydecenyl group, and the attachment of the heptenoic acid chain. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxydecenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxydecenyl group.
Attachment of the Heptenoic Acid Chain: This step can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens, acids, or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or alcohols.
Substitution Products: Halogenated derivatives, esters, or amides.
Applications De Recherche Scientifique
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Metabolic or signaling pathways that are affected by the compound’s presence or activity.
Comparaison Avec Des Composés Similaires
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrolidine derivatives, hydroxydecenyl compounds, or heptenoic acid derivatives.
Uniqueness: The unique combination of functional groups and structural features that distinguish it from other compounds.
Propriétés
Formule moléculaire |
C21H35NO4 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(E)-7-[2-[(E)-3-hydroxydec-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO4/c1-2-3-4-5-8-11-19(23)15-13-18-14-16-20(24)22(18)17-10-7-6-9-12-21(25)26/h7,10,13,15,18-19,23H,2-6,8-9,11-12,14,16-17H2,1H3,(H,25,26)/b10-7+,15-13+ |
Clé InChI |
NKIVEBZABPGPKA-GRVINKSSSA-N |
SMILES isomérique |
CCCCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O |
SMILES canonique |
CCCCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
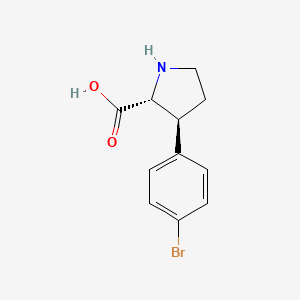
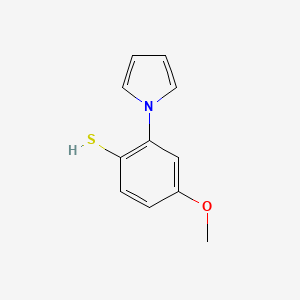
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
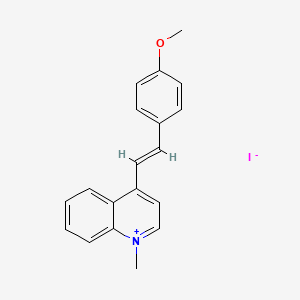
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

